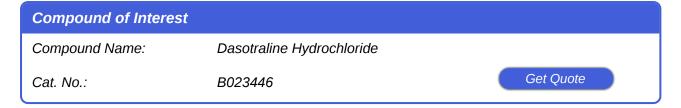


A Comparative Analysis of the Pharmacokinetic Profiles of Dasotraline and its Enantiomers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasotraline, known chemically as (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a novel dopamine and norepinephrine reuptake inhibitor that was investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and binge eating disorder.[1] As a chiral molecule, dasotraline exists as one of four stereoisomers. The development and clinical evaluation of dasotraline focused exclusively on the (1R,4S)-enantiomer. This guide provides a comprehensive overview of the pharmacokinetic profile of dasotraline based on available human and preclinical data. A direct comparative analysis with its other enantiomers —(1S,4R), (1S,4S), and (1R,4R)—cannot be provided as there is no publicly available pharmacokinetic data for these stereoisomers. The stereoselectivity of drug metabolism and disposition is a critical factor in pharmaceutical development, often leading to significant differences in the efficacy and safety of enantiomers.[2]

Pharmacokinetic Profile of Dasotraline ((1R,4S)-enantiomer)

Dasotraline exhibits a unique pharmacokinetic profile characterized by slow absorption and a long elimination half-life, which allows for stable plasma concentrations over a 24-hour dosing interval.[3][4]



Table 1: Summary of Dasotraline Pharmacokinetic

Parameters in Humans

Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	~10-12 hours	[4]
Elimination Half-life (t½)	47 - 77 hours	[5]
Time to Steady State	~10 days	[3][4]
Primary Route of Excretion	Urine (68.3%) and Feces (22.4%)	[6]
Metabolism	Extensively metabolized by oxidation and subsequent Phase II conjugations	[6]

Detailed Pharmacokinetics of Dasotraline

Absorption: Dasotraline is slowly absorbed following oral administration, with peak plasma concentrations reached approximately 10 to 12 hours post-dose.[4]

Distribution: Information regarding the specific volume of distribution and protein binding of dasotraline is not extensively detailed in the available literature.

Metabolism: Dasotraline undergoes extensive metabolism in humans. The primary metabolic pathways include:[6]

- Amine oxidation to form an oxime metabolite (M41).
- Sequential sulfation and glucuronidation of the oxime metabolite to form M42 and M43, respectively.
- N-hydroxylation and subsequent glucuronidation to form M35.
- Oxidative deamination to form (S)-tetralone.
- Mono-oxidation and subsequent glucuronidation of (S)-tetralone to form M31A and M32.



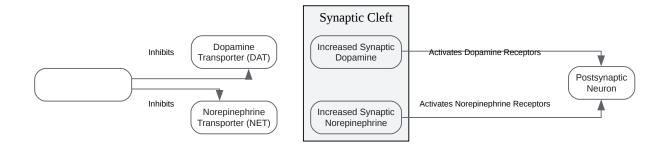
• N-acetylation to form (1R,4S)-acetamide (M102).

The two most abundant circulating metabolites are the sulfate (M42) and glucuronide (M43) conjugates of the oxime of dasotraline, accounting for 60.1% and 15.0% of the total plasma radioactivity, respectively. Unchanged dasotraline accounts for approximately 8.59% of the total plasma radioactivity.[6]

Excretion: Following a single oral dose of radiolabeled dasotraline, approximately 90.7% of the radioactivity is recovered within 35 days, with 68.3% in the urine and 22.4% in the feces.[6]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of dasotraline involves the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.



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Caption: Mechanism of action of dasotraline.

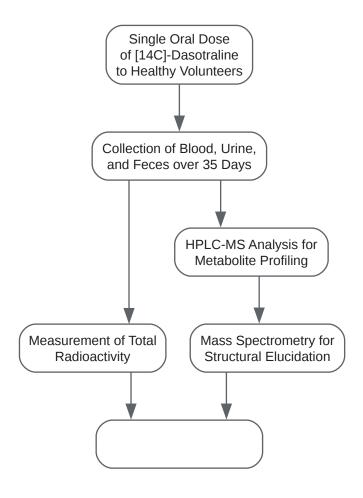
Experimental Protocols Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A key study to elucidate the pharmacokinetic profile of dasotraline involved the administration of a single oral dose of [14C]-labeled dasotraline to eight healthy male adult volunteers.[6]



Methodology:

- Dosing: A single oral dose of [14C]-dasotraline was administered to each participant.
- Sample Collection: Blood, urine, and feces were collected at regular intervals for 35 days post-dose.
- Radioactivity Measurement: Total radioactivity in plasma, urine, and feces was measured to determine the extent of absorption and routes of excretion.
- Metabolite Profiling: Plasma, urine, and feces samples were analyzed using highperformance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify dasotraline and its metabolites.
- Structural Elucidation: The structures of the detected metabolites were elucidated using mass spectrometry.



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